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Compound of Interest

Compound Name:
1-(2-phenylethyl)-1H-pyrazole-4-

carbaldehyde

CAS No.: 261948-17-8

Cat. No.: B3120286 Get Quote

Executive Summary
In the realm of medicinal chemistry, the pyrazole-4-carbaldehyde scaffold is widely recognized

as a "biologically privileged" pharmacophore. As drug development shifts toward highly

targeted, multi-pathway inhibitors, these derivatives have emerged as critical building blocks.

This technical guide explores the mechanistic pathways, biological efficacy, and self-validating

synthetic protocols of pyrazole-4-carbaldehyde derivatives, providing actionable insights for

researchers and drug development professionals.

The Pyrazole-4-Carbaldehyde Pharmacophore
The structural dualism of pyrazole-4-carbaldehyde makes it an exceptional candidate for

molecular hybridization. The five-membered heteroaromatic pyrazole ring contains two

adjacent nitrogen atoms, providing robust hydrogen bond donor and acceptor capabilities that

interact seamlessly with kinase ATP-binding pockets[1]. Simultaneously, the formyl group (-

CHO) at the C-4 position serves as a highly reactive electrophilic handle. This allows for rapid

derivatization into Schiff bases, chalcones, and complex heterocyclic hybrids via

multicomponent reactions (MCRs)[1].

Synthesis Workflow: The Vilsmeier-Haack
Formylation
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The synthesis of 1H-pyrazole-4-carbaldehydes relies predominantly on the Vilsmeier-Haack

reaction. This method is preferred because it achieves simultaneous ring cyclization and

formylation in a single, high-yield step[2].

Step-by-Step Methodology
Causality & Rationale: The DMF-POCl₃ adduct acts as a dual-action reagent. It first drives

the intramolecular cyclization of the hydrazone intermediate, and subsequently introduces

the electrophilic formyl group at the highly activated, electron-rich C-4 position of the newly

formed pyrazole ring[3].

Protocol:

Hydrazone Formation: Condense an aromatic ketone (e.g., acetophenone) with a substituted

phenylhydrazine in glacial acetic acid.

Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). A successful

condensation yields a solid hydrazone intermediate that must be isolated and dried under

vacuum to prevent moisture interference in the next step[4].

Vilsmeier Reagent Preparation: In a strictly anhydrous environment, cool N,N-

dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise.

Causality: The dropwise addition controls the highly exothermic formation of the

chloroiminium ion (Vilsmeier reagent). Anhydrous conditions are critical; ambient moisture

will prematurely hydrolyze this highly electrophilic intermediate, drastically reducing the

final yield[2].

Cyclization and Formylation: Add the dried hydrazone to the Vilsmeier reagent. Heat the

mixture to 60–70 °C for 4–6 hours.

Validation Checkpoint: The reaction mixture will transition to a deep, viscous solution,

indicating the successful formation of the iminium perchlorate intermediate[5].

Hydrolysis and Isolation: Pour the cooled mixture over crushed ice and neutralize with an

alkaline solution (e.g., NaOH or NaHCO₃).
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Causality: Alkaline hydrolysis cleaves the iminium species to reveal the final formyl group

(-CHO) at the C-4 position. The resulting precipitate is filtered, washed, and recrystallized

from ethanol to yield the pure 1H-pyrazole-4-carbaldehyde[5].

Aryl Hydrazine +
Acetophenone

Hydrazone Intermediate

 Glacial Acetic Acid

Cyclization & Formylation
(60-70 °C, 6h)

Vilsmeier-Haack Reagent
(POCl3 + DMF)

 Electrophilic Attack

1H-Pyrazole-4-Carbaldehyde

 Alkaline Hydrolysis

Schiff Bases / Chalcones

 Base Catalyst

Click to download full resolution via product page

Figure 1: Synthesis workflow of 1H-pyrazole-4-carbaldehyde derivatives via Vilsmeier-Haack

reaction.

Mechanistic Pathways & Biological Activities
Anticancer & Antiproliferative Activity
The antiproliferative potential of the pyrazole-4-carbaldehyde scaffold is primarily driven by its

ability to act as a competitive inhibitor for receptor tyrosine kinases, notably EGFR and

VEGFR-2.
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EGFR Inhibition: Specific pyrazole-quinoline-pyridine hybrids (e.g., Compound 7k) fit

precisely into the ATP-binding pocket of EGFR. Molecular modeling confirms the formation of

three hydrogen bonds and one π-cation interaction, resulting in a highly favorable minimum

binding energy (ΔGb = -54.69 kcal/mol) and a potent IC₅₀ of 0.51 µM[6].

VEGFR-2 Inhibition & Apoptosis: Compound 3i has been identified as a highly effective

VEGFR-2 inhibitor (IC₅₀ = 8.93 nM), outperforming standard therapeutics like Sorafenib[7].

Mechanistically, this inhibition blocks downstream PI3K/Akt and MAPK signaling, leading to a

55.2-fold stimulation of apoptosis. This is validated by the upregulation of pro-apoptotic

genes and the simultaneous downregulation of the anti-apoptotic Bcl-2 gene[7].

Broad-Spectrum Cytotoxicity: Polysubstituted pyrazoles modified at the C-4 position (e.g.,

Compound 9) exhibit significant potency across the NCI-60 human tumor cell line panel,

achieving a median growth inhibition (GI₅₀ MG-MID) of 3.59 µM[8].
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Figure 2: Mechanistic pathway of EGFR/VEGFR-2 inhibition by pyrazole derivatives inducing

apoptosis.

Antimicrobial & Antifungal Activity
Pyrazole-4-carbaldehyde derivatives exhibit potent antimicrobial properties by disrupting critical

bacterial enzymatic pathways. Pyrazole hybrids have been designed to target FabH (β-

ketoacyl-acyl carrier protein synthase III), a key enzyme in bacterial fatty acid synthesis[6].

Compound 7b binds to the FabH active site via critical hydrogen bonds and π-sigma

interactions, yielding an IC₅₀ of 3.1 µM[6]. Furthermore, thiophene-incorporated formyl

pyrazoles, such as 3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, demonstrate broad-

spectrum efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli)

strains[9].

Antioxidant & Anti-inflammatory Activity
Oxidative stress is a fundamental driver of inflammation. Pyrazole-4-carboxaldehyde

derivatives neutralize free radicals through resonance stabilization. The presence of electron-

donating groups (e.g., hydroxyls) on the phenyl rings attached to the heterocycle significantly

increases the electron-donating capacity of the molecule[5]. In DPPH (1,1-diphenyl-2-

picrylhydrazyl) radical scavenging assays, derivatives such as 3-(4-hydroxyl-phenyl)-1-phenyl-

1H-pyrazole-4-carbaldehyde demonstrate potent antioxidant activity, as the extended π-

conjugation of the pyrazole ring stabilizes the newly formed radical[5].

Quantitative Data Summary
Table 1: Comparative Biological Activities of Key
Pyrazole-4-Carbaldehyde Derivatives
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Compound
Designation

Structural
Modification

Primary
Biological
Target

Activity Metric Citation

Compound 7k

Pyrazole-

quinoline-

pyridine hybrid

EGFR

(Anticancer)

IC₅₀ = 0.51 ±

0.05 µM
[6]

Compound 3i
Pyrazole-based

scaffold

VEGFR-2

(Anticancer)
IC₅₀ = 8.93 nM [7]

Compound 9

Polysubstituted

pyrimidine-2-

thione hybrid

NCI-60 Panel

(Anticancer)
GI₅₀ = 3.59 µM [8]

Compound 7b

Pyrazole-

quinoline-

pyridine hybrid

FabH

(Antimicrobial)
IC₅₀ = 3.1 µM [6]

Compound 61c

Pyrazole-

thiobarbituric

derivative

S. aureus

(Antibacterial)
MIC = 16 µg/L [1]

Compound 3f
3-(thiophene-2-

yl)-1H-pyrazole

E. coli / S.

aureus

Broad-spectrum

inhibition
[9]

Conclusion & Future Perspectives
The pyrazole-4-carbaldehyde scaffold bridges the gap between synthetic accessibility and

profound biological efficacy. By utilizing the Vilsmeier-Haack reaction to establish the core

formyl-pyrazole structure, researchers can rapidly generate libraries of compounds targeting

diverse pathologies—from multi-drug resistant bacteria to aggressive carcinomas. Future drug

development should focus on optimizing the pharmacokinetic profiles of these derivatives,

particularly by enhancing aqueous solubility while maintaining the high binding affinities

observed in in vitro kinase assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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